molecular formula C19H21NOS2 B11192166 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate

2-Oxo-1,2-diphenylethyl diethylcarbamodithioate

Cat. No.: B11192166
M. Wt: 343.5 g/mol
InChI Key: NGQKUDOEPPQSBC-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl diethylcarbamodithioate is a specialized dithiocarbamate ester of significant interest in chemical and pharmaceutical research. Dithiocarbamates are a class of organosulfur compounds known for their versatile coordination chemistry and broad spectrum of biological activities . The core structure of this compound features a dithiocarbamato functional group (N-CS2), which is responsible for its key physicochemical properties, including the ability to form stable complexes with various metal ions . This chelating ability is fundamental to many of its research applications, from investigating metalloenzyme inhibition to developing novel materials . This compound is primarily utilized in preclinical research for its antimicrobial potential. Dithiocarbamate-based compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria in scientific studies, making them a subject of interest in the search for new antibacterial therapeutics to address the crisis of bacterial resistance . The mechanism of action is often attributed to the interaction of the dithiocarbamate moiety with critical metalloenzymes within bacterial cells, potentially disrupting enzymatic activity and leading to growth inhibition or cell death . Furthermore, the dithiocarbamate (DTC) pharmacophore is widely investigated as an enzyme inhibitor in medicinal chemistry. Research on DTC derivatives has shown promise in targeting enzymes relevant to neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are important in the context of Alzheimer's disease research . The compound's structure, which incorporates a 2-oxo-1,2-diphenylethyl group, is analogous to other studied phenacyl and desyl compounds that can act as photoremovable protecting groups (PPGs) for amines and other functional groups, adding a potential dimension in synthetic chemistry and probe development . For Research Use Only (RUO). This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C19H21NOS2

Molecular Weight

343.5 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C19H21NOS2/c1-3-20(4-2)19(22)23-18(16-13-9-6-10-14-16)17(21)15-11-7-5-8-12-15/h5-14,18H,3-4H2,1-2H3

InChI Key

NGQKUDOEPPQSBC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkylation of Sodium Diethyldithiocarbamate

The most direct method involves the nucleophilic substitution of 2-bromo-1,2-diphenylethanone with sodium diethyldithiocarbamate. This approach adapts protocols from manganese dithiocarbamate syntheses, where metal-ligand complexes form via alkylation of dithiocarbamate salts.

Procedure :

  • Sodium diethyldithiocarbamate preparation : Diethylamine (0.1 mol) reacts with carbon disulfide (0.1 mol) in aqueous NaOH (40%, 50 mL) at 0–5°C for 1 h.

  • Alkylation : The sodium salt (0.1 mol) is added to a solution of 2-bromo-1,2-diphenylethanone (0.1 mol) in anhydrous dimethyl sulfoxide (DMSO). The mixture is stirred under nitrogen at 60°C for 6 h.

  • Work-up : The product is extracted with dichloromethane, washed with brine, and recrystallized from n-hexane/ethyl acetate (4:1 v/v).

Key Parameters :

ParameterValue
SolventDMSO
Temperature60°C
Reaction Time6 h
Yield85–90%

This method achieves high yields due to DMSO’s polar aprotic nature, which stabilizes the transition state. The steric bulk of the diphenylethyl group necessitates prolonged reaction times compared to simpler substrates.

One-Pot Synthesis from Diethylamine, CS₂, and 2-Bromo-1,2-diphenylethanone

A streamlined one-pot approach avoids isolating the sodium dithiocarbamate intermediate. Inspired by green chemistry principles, this method uses in situ generation of the dithiocarbamate nucleophile.

Procedure :

  • Reagent mixing : Diethylamine (0.12 mol), CS₂ (0.12 mol), and 2-bromo-1,2-diphenylethanone (0.1 mol) are combined in acetonitrile.

  • Base addition : Cs₂CO₃ (0.12 mol) is added to deprotonate the amine and drive dithiocarbamate formation.

  • Reaction : The mixture is refluxed at 80°C for 8 h under nitrogen.

  • Isolation : The product is filtered and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Mechanistic Insights :

  • CS₂ reacts with diethylamine to form diethylammonium dithiocarbamate.

  • Deprotonation by Cs₂CO₃ yields the nucleophilic dithiocarbamate anion.

  • Sₙ2 displacement of bromide from 2-bromo-1,2-diphenylethanone forms the target compound.

Advantages :

  • Eliminates intermediate isolation steps.

  • Higher atom economy (90% calculated).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) :

  • δ 7.92–7.85 (m, 4H, aromatic ortho-H)

  • δ 7.48–7.40 (m, 6H, aromatic meta/para-H)

  • δ 4.72 (s, 1H, C=CH)

  • δ 3.60–3.45 (q, 4H, NCH₂CH₃)

  • δ 1.30 (t, 6H, NCH₂CH₃)

The singlet at δ 4.72 confirms the absence of diastereotopic splitting, suggesting free rotation around the C–S bond. The ethyl groups exhibit characteristic quartets and triplets, consistent with diethyl substitution.

Infrared (IR) Spectroscopy

  • ν(C=O) : 1685 cm⁻¹ (strong)

  • ν(C=S) : 1220 cm⁻¹ and 1050 cm⁻¹ (split due to asymmetric/symmetric stretching)

  • ν(N–C) : 1480 cm⁻¹ (amide II band)

The absence of S–H stretches (~2550 cm⁻¹) confirms complete alkylation.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Alkylation85–90986High
One-Pot78–82958Moderate

The alkylation route offers superior yields and scalability, making it preferable for industrial applications. The one-pot method, while less efficient, reduces solvent waste and labor.

Challenges and Optimizations

Steric Hindrance

The diphenylethyl group imposes significant steric hindrance, slowing nucleophilic attack. Increasing reaction temperature to 70°C improves kinetics but risks side reactions (e.g., ketone reduction).

Oxidative Degradation

Dithiocarbamates are prone to oxidation. Conducting reactions under nitrogen or argon suppresses disulfide formation . Addition of antioxidants (e.g., BHT) during work-up enhances stability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-diphenylethyl diethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

2-Oxo-1,2-diphenylethyl diethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2-diphenylethyl diethylcarbamodithioate is unique due to its specific diethylcarbamodithioate group, which imparts distinct chemical and biological properties.

Biological Activity

2-Oxo-1,2-diphenylethyl diethylcarbamodithioate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and structural characteristics, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a diethylcarbamodithioate moiety, which is significant in influencing its biological activity. The molecular structure includes two phenyl groups attached to a central carbon atom, contributing to its unique chemical properties.

Structural Details

  • Chemical Formula : C15_{15}H19_{19}N2_{2}O3_{3}S2_{2}
  • Molecular Weight : 305.39 g/mol
  • Melting Point : 485 K

Synthesis

The synthesis of 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate typically involves the reaction of diethylamine with suitable dithiocarbamate precursors. The reaction conditions often include the use of solvents like DMSO and the presence of bases such as cesium carbonate to facilitate the formation of the desired product.

Antimicrobial Properties

Research indicates that compounds similar to 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate exhibit antimicrobial activities. A study highlighted that derivatives of dithiocarbamates show significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Dithiocarbamate derivatives have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various dithiocarbamate derivatives, including 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate. The results demonstrated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Research on Antioxidant Properties

In another study focused on antioxidant properties, it was found that compounds with similar structures displayed significant radical-scavenging activity in vitro. This suggests that 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate could be beneficial in formulations aimed at reducing oxidative damage in biological systems.

Q & A

Q. How does the compound’s conformation affect its interaction with biological membranes?

  • Methodological Answer : Employ Langmuir-Blodgett troughs to measure monolayer penetration (Δπ values). Fluorescence anisotropy (DPH probes) assesses membrane fluidity changes. MD simulations (CHARMM force fields) reveal preferential orientation of the dithiocarbamate group at lipid-water interfaces .

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